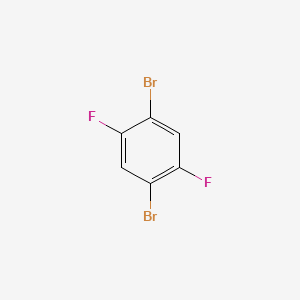

1,4-Dibromo-2,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVMLJCMUBZVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186365 | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-51-5 | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMO-2,5-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAY7VM7HFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that has emerged as a important building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the development of advanced materials and complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications in cutting-edge research and development, particularly in the fields of organic electronics and medicinal chemistry. The strategic placement of both bromine and fluorine atoms allows for selective functionalization, making it a cornerstone for creating novel molecular architectures.[1]

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and synthesis. These properties dictate its behavior in different solvent systems, its reactivity under various conditions, and the appropriate methods for its handling and purification.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [2] |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 60-62 °C (lit.) | |

| Boiling Point | 96 °C at 20 mmHg (lit.) | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |

| CAS Number | 327-51-5 |

Structural and Spectroscopic Data

The structural and spectroscopic data are crucial for the identification and characterization of this compound, ensuring its purity and confirming its structure in reaction products.

-

Molecular Structure:

Caption: Molecular structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a single multiplet in the aromatic region, arising from the two equivalent protons on the benzene ring. The coupling with the adjacent fluorine atoms leads to a more complex splitting pattern than a simple singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the benzene ring due to the symmetry of the molecule. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum provides a direct way to observe the fluorine environments. For this compound, a single signal is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Br, C-F, and C-H stretching and bending vibrations, as well as the aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), with the molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, which allows for selective and sequential chemical transformations.

Laboratory-Scale Synthesis

A common laboratory synthesis of this compound involves the direct bromination of 1,4-difluorobenzene.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Bromination of 1,4-Difluorobenzene

-

To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or a strong protic acid mixture like sulfuric acid and nitric acid.

-

Slowly add bromine (Br₂) dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational for constructing complex organic structures.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

In a reaction vessel, combine this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.

-

Cool the reaction mixture to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.[5]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

To a reaction flask, add this compound, aniline, a palladium catalyst (e.g., a pre-catalyst like a G3-precatalyst or a combination of a palladium source and a specialized phosphine ligand like XPhos or SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Thoroughly degas the reaction mixture.

-

Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

After cooling to room temperature, quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic phase, and remove the solvent.

-

Purify the resulting arylamine by column chromatography.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable intermediate in several high-tech fields.

Organic Electronics and Materials Science

In materials science, this compound is a key building block for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can improve their stability and performance. The bromine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create the desired conjugated backbone.[1]

Pharmaceutical and Agrochemical Development

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a versatile scaffold for introducing a difluorinated phenyl ring into potential therapeutic agents. The bromine atoms can be replaced with various functional groups through cross-coupling reactions to build up the desired molecular complexity. It is also used in the synthesis of novel herbicides, insecticides, and fungicides in the agrochemical industry.[4]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling the dust or vapors. It may cause respiratory irritation.

-

Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a growing number of applications in materials science and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures is essential for any researcher or scientist looking to leverage its potential in their work. As the demand for advanced materials and novel pharmaceuticals continues to grow, the importance of this key building block is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 327-51-5). Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

- Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2356-2363.

- Jones, W., & Solanko, K. A. (2009). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)

-

WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

De Gruyter. (2023). Crystal structure of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol, C12H16Br2O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 497-503.

- Réau, R., & Hissler, M. (2016). First Examples of Organophosphorus-Containing Materials for Light-Emitting Diodes. Accounts of Chemical Research, 49(9), 1859-1868.

Sources

Introduction: The Strategic Value of a Fluorinated Core

An In-Depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5)

In the landscape of modern synthetic chemistry, building blocks that offer a combination of predictable reactivity and the ability to impart desirable properties are invaluable. This compound (CAS 327-51-5) has emerged as a cornerstone intermediate for researchers in drug development, materials science, and agrochemicals.[1][2] Its symmetrically substituted benzene core, featuring two bromine atoms ripe for cross-coupling and two electron-withdrawing fluorine atoms, provides a unique electronic and structural profile.[1]

The presence of fluorine is particularly significant. In pharmaceutical applications, fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][3] In materials science, the C-F bond contributes to thermal stability and influences the electronic properties of organic semiconductors and polymers, making it a key component in the development of Organic Light-Emitting Diodes (OLEDs).[4][5] This guide moves beyond a simple recitation of data to explore the causality behind this molecule's utility, offering field-proven insights into its reactivity and application.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Synthesis of a Biaryl Compound This protocol is a representative example adapted from established methodologies for Suzuki-Miyaura couplings. [6][7]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 to 2.2 eq for mono- or di-substitution), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of nitrogen or argon.

-

Solvent Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via cannula. Degassing (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitoring: Track the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

-

Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. It couples an aryl halide with a primary or secondary amine. [8][9] Causality in Protocol Design:

-

Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos). [10]These ligands facilitate the challenging reductive elimination step that forms the C-N bond. [10][11]* Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex, a key intermediate. [8][12] Field-Proven Protocol: Synthesis of an N-Aryl Amine This protocol is based on general procedures for the Buchwald-Hartwig amination. [8][9]

-

Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried flask.

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Execution: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Workup & Purification: After completion, cool the reaction, pass it through a short plug of Celite to remove the palladium catalyst, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.

Halogen-Metal Exchange: Creating a Potent Nucleophile

Treating this compound with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures leads to a halogen-metal exchange, selectively replacing one bromine atom with lithium. [13]This creates a powerful aryllithium nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).

Causality in Protocol Design:

-

Regioselectivity: The exchange primarily occurs at the C-Br bond rather than the C-F bond, as bromine is a better leaving group in this context.

-

Temperature Control: The reaction must be performed at very low temperatures (typically -78 °C to -100 °C). [14]This is a self-validating control; at higher temperatures, the highly reactive aryllithium intermediate can undergo side reactions, such as attacking the solvent or another molecule of the starting material. [14]* Quenching: The subsequent reaction with an electrophile must also be performed at low temperature before warming the mixture to room temperature for workup.

Caption: Experimental workflow for a halogen-metal exchange reaction.

Field-Proven Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic acid This protocol is a classic example of quenching an aryllithium intermediate with carbon dioxide. [15]

-

Inert Atmosphere Setup: Add this compound (1.0 eq) to an oven-dried, three-neck flask under argon and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Quenching: Bubble dry CO₂ gas through the solution for 30 minutes, or pour the mixture over crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallization can be performed if higher purity is needed.

Conclusion: An Indispensable Tool for Innovation

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and halogen-metal exchange allows chemists to construct complex architectures with precision. [1]The strategic placement of its fluorine atoms provides a gateway to materials and medicines with enhanced properties. By understanding the causality behind the reaction conditions and adhering to rigorous, self-validating protocols, researchers can fully harness the synthetic potential of this powerful building block.

References

- Exploring the Versatility of this compound in Modern Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of this compound (CAS 327-51-5). Cheméo. [Link]

- The Chemistry of this compound: Synthesis and Industrial Significance. (2025). Ningbo Inno Pharmchem Co., Ltd.

-

This compound Spectra. SpectraBase. [Link]

- Exploring the Versatility of this compound in Modern Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

- 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Ningbo Inno Pharmchem Co., Ltd.

-

Help needed with unreproducible Suzuki coupling. (2023). Reddit r/Chempros. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central, National Institutes of Health (NIH). [Link]

-

Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. joss.tcnj.edu [joss.tcnj.edu]

- 15. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromo-2,5-difluorobenzene

Introduction

1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development.[1] Its unique molecular architecture, featuring both bromine and fluorine substituents, imparts distinct reactivity that makes it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this versatile compound.

The applications of this compound are extensive and continue to expand. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates, while the bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.[2] Furthermore, this compound is utilized in the development of polymers, coatings, fluorescent dyes, and electronic components, particularly in organic light-emitting diodes (OLEDs).[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application.

| Property | Value | Reference |

| CAS Number | 327-51-5 | [3][4] |

| Molecular Formula | C₆H₂Br₂F₂ | [3] |

| Molecular Weight | 271.88 g/mol | [3] |

| Appearance | White to off-white solid, crystals, or powder | [5] |

| Melting Point | 59-66 °C | [3][5] |

| Boiling Point | 96 °C at 20 mmHg | |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

Synthetic Pathways: The Sandmeyer Reaction

The most prevalent and reliable method for the synthesis of this compound is a multi-step process that culminates in a Sandmeyer-type reaction. This classical yet powerful transformation in organic chemistry allows for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][7] The overall synthetic route starts from 2,5-difluoroaniline.

Overall Synthesis Workflow

Caption: Simplified mechanism of the diazotization reaction.

Part 2: The Sandmeyer Reaction for Bromination

Once the 2,5-difluorobenzenediazonium salt is formed, it is subjected to a Sandmeyer reaction to introduce the bromine atoms. The Sandmeyer reaction is a substitution reaction where the diazonium group is replaced by a nucleophile, in this case, a bromide ion, using a copper(I) salt as a catalyst or reagent. [6]

Mechanism of the Sandmeyer Reaction

The mechanism of the Sandmeyer reaction is believed to proceed via a radical pathway. [6]1. Single Electron Transfer (SET): The copper(I) bromide (CuBr) donates an electron to the diazonium salt. 2. Loss of Nitrogen: The resulting intermediate readily loses a molecule of dinitrogen gas (N₂), a thermodynamically very stable molecule, to form an aryl radical. 3. Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step, to yield the final product, this compound, and regenerate the copper(I) catalyst. [6] A competing reaction is the Gattermann reaction, which uses copper powder instead of a cuprous salt. [8][9][10]However, the Sandmeyer reaction generally provides higher yields. [9]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 2,5-Difluoroaniline | 367-30-6 | ≥98% | Major Chemical Suppliers |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | ≥97% | Major Chemical Suppliers |

| Hydrobromic Acid (HBr) | 10035-10-6 | 48% in water | Major Chemical Suppliers |

| Copper(I) Bromide (CuBr) | 7787-70-4 | ≥98% | Major Chemical Suppliers |

| Diethyl Ether | 60-29-7 | Anhydrous | Major Chemical Suppliers |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated Solution | Major Chemical Suppliers |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Major Chemical Suppliers |

Step-by-Step Procedure

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-difluoroaniline.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add a pre-chilled solution of hydrobromic acid (48%) to the aniline with continuous stirring. The temperature must be kept below 5 °C.

-

In a separate beaker, dissolve sodium nitrite in water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline-acid mixture via the dropping funnel. The rate of addition should be controlled to maintain the temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Preparation of the Copper(I) Bromide Solution:

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid. This solution should be prepared fresh.

-

-

The Sandmeyer Reaction:

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate. [11] * Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. [11] * The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound. [11]

-

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.

-

2,5-Difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. [12]May cause an allergic skin reaction. [12]It is crucial to handle this compound in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety goggles. [12][13]* Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Inhalation can cause respiratory irritation. Handle with extreme care in a fume hood.

-

Sodium Nitrite: An oxidizing agent and is toxic if swallowed.

-

Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. Therefore, they are typically generated and used in situ without isolation. [14]* This compound: May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield. [12][15]* Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. [12][15]* Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, a respirator with an appropriate filter cartridge may be necessary. [12][16]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. [15][16]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [15][16]Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [15][16]Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [15][16]

Conclusion

The synthesis of this compound, primarily through the diazotization of 2,5-difluoroaniline followed by a Sandmeyer reaction, is a well-established and efficient method. This technical guide has provided a detailed overview of the synthetic pathway, including the underlying mechanisms, a step-by-step experimental protocol, and essential safety information. A thorough understanding of these aspects is crucial for the successful and safe synthesis of this important chemical intermediate. The versatility of this compound as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials underscores the importance of mastering its synthesis. [2][25]

References

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

sathee jee. Chemistry Diazotization Reaction. [Link]

-

Careers360. Gattermann Reaction - Mechanism, Examples, Application, FAQs. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]

-

Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

-

Vedantu. Explain Gattermann Reaction class 12 chemistry CBSE. [Link]

-

The Chemistry of this compound: Synthesis and Industrial Significance. [Link]

-

Wikipedia. Gattermann reaction. [Link]

-

Testbook. Gattermann Reaction: Learn Definition, Mechanism, Applications. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

New Journal of Chemistry (RSC Publishing). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. [Link]

-

Exploring the Versatility of this compound in Modern Chemical Synthesis. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.

-

Fisher Scientific. This compound, 98%. [Link]

-

PubChem. This compound | C6H2Br2F2 | CID 67596. [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]

- Google Patents.

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

- Google Patents.

- Google Patents.

-

ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]

-

ElectronicsAndBooks. The Mechanism of the Sandmeyer and Meerwein Reactions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 327-51-5 | FD11144 [biosynth.com]

- 4. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. careers360.com [careers360.com]

- 9. Explain Gattermann Reaction class 12 chemistry CBSE [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 1,4-Dibromo-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-dibromo-2,5-difluorobenzene, a key building block in modern organic synthesis. We will delve into its core molecular structure, spectroscopic signature, and versatile reactivity, offering insights grounded in established scientific principles and experimental evidence. This document is intended to serve as a practical resource for professionals engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: A Versatile Halogenated Building Block

This compound is a synthetically valuable aromatic compound that has garnered significant attention in various fields of chemical research and development.[1] Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts a distinct combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic characteristics of the aromatic ring, while the bromine atoms serve as versatile handles for a wide array of cross-coupling reactions.[2] This strategic arrangement of functional groups makes it an indispensable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quantitative foundation for its application in synthetic endeavors.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [3] |

| Molecular Weight | 271.88 g/mol | [3] |

| CAS Number | 327-51-5 | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 60-62 °C | |

| Boiling Point | 96 °C at 20 mmHg | |

| Solubility | Insoluble in water; Soluble in methanol | ChemicalBook |

| InChI | InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | [3] |

| SMILES | C1=C(C(=CC(=C1Br)F)Br)F | [3] |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~7.5 | Triplet | Aromatic C-H | |

| ¹³C | ~158 (d, ¹JCF), ~120 (t), ~100 (d, ²JCF) | Doublet, Triplet, Doublet | ¹JCF ≈ 250, ³JCF ≈ 8 | C-F, C-H, C-Br |

| ¹⁹F | ~ -115 | Singlet | Aromatic C-F |

Note: The predicted NMR data is based on typical values for similar fluorinated and brominated benzene derivatives and requires experimental verification for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the vibrational modes of the molecule's functional groups. Key absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-F stretch |

| 800-600 | C-Br stretch |

This data is predictive and based on characteristic IR absorption frequencies.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

-

Molecular Ion (M⁺): A cluster of peaks around m/z 270, 272, and 274, corresponding to the different isotopic combinations of bromine.

-

Fragmentation: Loss of bromine atoms (M⁺ - Br) and subsequent fragmentation of the aromatic ring are expected.[6][7]

Solid-State Structure: Insights into Crystal Packing

As of the latest literature review, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the solid-state packing of halogenated benzenes is often governed by a combination of van der Waals forces and specific non-covalent interactions, such as halogen bonding (X···X and X···Y interactions) and π–π stacking.[8][9] The presence of both bromine and fluorine atoms allows for the possibility of various halogen bonding motifs, which can significantly influence the crystal lattice and, consequently, the material's bulk properties.[10]

Caption: Potential halogen bonding interactions in the solid state.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, making it a versatile platform for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for the formation of biaryl linkages and is widely used in the synthesis of conjugated polymers and pharmaceutical intermediates.[11] The reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding substituted product.[12]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines, which are important pharmacophores.[13] The coupling of this compound with a primary or secondary amine is catalyzed by a palladium complex with a suitable phosphine ligand.[14]

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocols

To ensure the practical applicability of this guide, the following sections provide illustrative, step-by-step experimental procedures. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Synthesis of this compound

A representative, though not directly cited, synthesis would likely proceed via the diazotization of 2,5-dibromo-1,4-difluoroaniline, followed by a Sandmeyer-type reaction. A more common laboratory preparation involves the direct bromination of 1,4-difluorobenzene.

Protocol: Direct Bromination of 1,4-Difluorobenzene

-

To a solution of 1,4-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder (catalytic amount).

-

Slowly add bromine (2.2 eq) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (2.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

-

Potassium carbonate (3.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

-

Add the solvent mixture (toluene, ethanol, and water).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.[12][15]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique molecular structure, characterized by the strategic placement of bromine and fluorine substituents, provides a powerful platform for the construction of complex organic molecules through a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, and reactivity, along with practical experimental protocols. A thorough understanding of these fundamental aspects is crucial for leveraging the full synthetic potential of this important chemical intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- Findenegg, G. H., & Liphard, M. (1987). Adsorption from solution of small molecules on graphite. Carbon, 25(1), 119-128.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Bhaniramka, V., et al. (2021). Fluorination Modulates Solid-State Reactivity and Guest Confinement in Organoboronic Ester Adducts. Crystal Growth & Design, 21(10), 5764-5772.

- Desiraju, G. R., & Parthasarathy, R. (1989). The nature of halogen··· halogen interactions in crystalline organohalogen compounds. Journal of the American Chemical Society, 111(23), 8725-8726.

- Cavallo, G., et al. (2016). Halogen bonding in supramolecular chemistry. Chemical reviews, 116(4), 2478-2601.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Gallagher, J. F., & Hehir, N. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1542.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Metrangolo, P., et al. (2025, August 6).

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Stephenson, C. R. J., et al. (n.d.).

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1834–1842.

-

SpectraBase. (n.d.). 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

- The Buchwald–Hartwig Amination After 25 Years. (2019).

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2020).

- Hehir, N., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717.

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. (2020). Molecules, 25(22), 5424.

-

Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | 327-51-5 | FD11144 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Do halogen bonds dictate the packing preferences in solid solutions? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)

An In-depth Spectroscopic Guide to 1,4-Dibromo-2,5-difluorobenzene

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 327-51-5), a key organohalogen building block in materials science and pharmaceutical development.[1][2][3] Understanding its distinct spectroscopic signature is paramount for researchers engaged in synthesis, quality control, and structural verification. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting the practical application of these techniques in a modern research setting.

Molecular Structure and its Spectroscopic Implications

This compound is a symmetrically substituted aromatic compound. Its structure dictates a level of simplicity in its spectra that can be misleading without careful interpretation. The key to its analysis lies in understanding the interplay of its constituent atoms—particularly the spin-active nuclei (¹H, ¹³C, ¹⁹F) and the characteristic isotopic signature of bromine.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for unambiguous characterization.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a direct window into the electronic environment of the hydrogen atoms on the aromatic ring.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar analytes due to its excellent solubilizing properties and a single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with the analyte signals.[4]

-

Instrument Setup: Acquire the spectrum on a standard 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving complex coupling patterns.

-

Acquisition: A standard pulse program is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, although for this simple molecule, it is less critical.

Data Interpretation and Insights

Due to the molecule's C₂h symmetry, the two protons (H-3 and H-6) are chemically and magnetically equivalent. This results in a single resonance in the ¹H NMR spectrum.

-

Chemical Shift (δ): The signal appears in the aromatic region, typically around δ 7.42 ppm . This downfield shift is characteristic of protons attached to an electron-deficient aromatic ring, influenced by the electronegative fluorine and bromine substituents.

-

Multiplicity: The signal is not a singlet. It appears as a triplet . This is a definitive structural confirmation, arising from the coupling of each proton to the two adjacent fluorine atoms (H-F coupling). The multiplicity follows the n+1 rule, where n=2 fluorine neighbors, resulting in a triplet. This is a classic example of through-bond scalar coupling, specifically a three-bond coupling (³JHF).

Table 1: ¹H NMR Data Summary

| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |

| ~7.42 ppm | Triplet (t) | ³JHF ≈ 7.6 Hz | H-3, H-6 |

Data sourced from spectral databases.[5]

Caption: Key ³JHF couplings in this compound.

B. ¹³C NMR Spectroscopy: A Deeper Structural Look

The ¹³C NMR spectrum reveals the carbon framework. The interpretation is more complex than ¹H NMR due to the presence of C-F coupling.

Experimental Protocol A standard proton-decoupled ¹³C experiment is the starting point. This technique uses a broad-band radio frequency pulse to irradiate all proton frequencies, causing their spin states to rapidly flip. This decouples them from the carbon nuclei, simplifying the spectrum by collapsing C-H multiplets into singlets and often providing a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[6]

Data Interpretation and Insights The molecule's symmetry results in three distinct carbon signals:

-

C-Br: Carbons 1 and 4.

-

C-F: Carbons 2 and 5.

-

C-H: Carbons 3 and 6.

A crucial insight is that standard proton decoupling does not remove C-F coupling.[6] Fluorine's high natural abundance (100%) and spin (I=½) lead to significant and often long-range C-F couplings, which are invaluable for assignment.

-

C-F Signal: This signal exhibits a very large one-bond coupling constant (¹JCF), appearing as a doublet. This is the most downfield signal due to the direct attachment of the highly electronegative fluorine atom.

-

C-H Signal: This signal appears as a doublet due to a two-bond coupling to the adjacent fluorine (²JCF).

-

C-Br Signal: This signal also appears as a triplet due to a three-bond coupling to the two fluorine atoms (³JCF).

Table 2: ¹³C NMR Data Summary

| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |

| ~157 ppm | Doublet (d) | ¹JCF ≈ 245 Hz | C-2, C-5 |

| ~120 ppm | Triplet (t) | ³JCF ≈ 4 Hz | C-3, C-6 |

| ~109 ppm | Doublet (d) | ²JCF ≈ 25 Hz | C-1, C-4 |

Note: Precise ppm and J-coupling values may vary slightly based on solvent and instrument frequency. Data compiled from spectral databases.[7]

C. ¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F is a highly sensitive nucleus, making ¹⁹F NMR a rapid and informative technique for fluoro-organic compounds.[8][9]

Experimental Protocol ¹⁹F NMR is typically straightforward to acquire. A key consideration is the chemical shift reference. CFCl₃ is the historical standard (δ = 0 ppm), though other secondary standards are now common.

Data Interpretation and Insights Given the molecular symmetry, the two fluorine atoms are equivalent, leading to a single resonance in the ¹⁹F spectrum.[10]

-

Chemical Shift (δ): The signal for aromatic fluorines typically appears in a well-defined region. For this compound, it is observed around δ -115 to -120 ppm .

-

Multiplicity: Similar to the ¹H spectrum, the ¹⁹F signal is split by its proton neighbors. Each fluorine couples to the adjacent proton (H-3 or H-6), resulting in a doublet .

Table 3: ¹⁹F NMR Data Summary

| Chemical Shift (δ) | Multiplicity | Coupling Constant | Assignment |

| ~-118 ppm | Doublet (d) | ³JFH ≈ 7.6 Hz | F-2, F-5 |

Data sourced from spectral databases.[10]

Part II: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.[11]

Experimental Protocol

-

Attenuated Total Reflectance (ATR): This is a modern, preferred method. A small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for absorption measurement without complex sample preparation.

-

KBr Pellet: The traditional method involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range.

Data Interpretation and Insights The IR spectrum can be analyzed in two main regions:

-

Group Frequency Region (4000 - 1450 cm⁻¹): This region is useful for identifying specific bonds.

-

C-H Stretch (Aromatic): A weak to medium band is expected above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1600 and 1450 cm⁻¹, characteristic of the benzene ring.

-

-

Fingerprint Region (1450 - 600 cm⁻¹): This region contains complex vibrations, including C-C stretches, bending modes, and C-halogen stretches, that are unique to the molecule as a whole.

-

C-F Stretch: Strong absorptions are expected in the 1300-1100 cm⁻¹ range.

-

C-Br Stretch: These absorptions occur at lower wavenumbers, typically below 700 cm⁻¹.

-

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |

| ~1480 cm⁻¹ | Strong | Aromatic C=C Stretch |

| ~1250 cm⁻¹ | Strong | C-F Stretch |

| ~880 cm⁻¹ | Strong | C-H Out-of-plane Bend |

| Below 700 cm⁻¹ | Medium-Strong | C-Br Stretch |

Data compiled from PubChem and NIST spectral databases.[2][12]

Part III: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial information about the elemental composition.

Experimental Protocol Electron Ionization (EI): EI is a hard ionization technique ideal for relatively stable, small organic molecules. Samples are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge (m/z) ratio.

Data Interpretation and Insights The molecular weight of this compound is 271.88 g/mol .[1][2] The most critical feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺).

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the relative intensities of the molecular ion peaks will follow a predictable pattern based on the statistical probability of combining these isotopes:

-

M⁺: Contains two ⁷⁹Br atoms.

-

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

(M+4)⁺: Contains two ⁸¹Br atoms.

-

The expected intensity ratio for this M / M+2 / M+4 cluster is approximately 1:2:1 . Observing this pattern is irrefutable evidence for the presence of two bromine atoms.

Caption: Expected isotopic pattern for the dibrominated molecular ion.

Table 5: Key Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 270, 272, 274 | ~1:2:1 Ratio | [M]⁺, Molecular Ion Cluster |

| 191, 193 | ~1:1 Ratio | [M-Br]⁺, Loss of one Bromine atom |

| 112 | Base Peak | [M-2Br]⁺ or other fragments |

Data compiled from NIST and other spectral databases.[2][12][13]

Part IV: Safety and Handling

According to Safety Data Sheets (SDS), this compound is classified as an irritant.[1][14]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[14]

Conclusion

The structural elucidation of this compound is a textbook example of synergistic multi-technique spectroscopic analysis. The ¹H and ¹⁹F NMR spectra confirm the substitution pattern through characteristic H-F coupling. ¹³C NMR, despite its complexity due to C-F coupling, provides an unambiguous carbon count and assignment. Infrared spectroscopy validates the presence of the aromatic ring and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of two bromine atoms through its distinctive 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this compound.

References

-

SpectraBase. this compound - Optional[19F NMR] - Chemical Shifts.[Link]

-

PubChem. this compound | C6H2Br2F2 | CID 67596.[Link]

-

SpectraBase. this compound.[Link]

-

NIST WebBook. this compound.[Link]

-

NIST WebBook. Data for this compound.[Link]

-

University of Arizona. 19Fluorine NMR.[Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.[Link]

-

Royal Society Publishing. Far infrared spectra and vibrational assignments of substituted benzenes.[Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.[Link]

-

SpectraBase. 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR].[Link]

-

NIST WebBook. Benzene, 1,4-dibromo-.[Link]

-

Michigan State University. Infrared Spectroscopy.[Link]

-

ResearchGate. 1H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene.[Link]

Sources

- 1. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 327-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(327-51-5) 1H NMR spectrum [chemicalbook.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. This compound(327-51-5) 13C NMR [m.chemicalbook.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. azom.com [azom.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. This compound [webbook.nist.gov]

- 13. This compound(327-51-5) MS [m.chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. chemicalbook.com [chemicalbook.com]

Unveiling the Solid-State Architecture of 1,4-Dibromo-2,5-difluorobenzene: A Technical Guide to its Predicted Crystal Structure and Intermolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,5-difluorobenzene is a key building block in the synthesis of advanced materials and pharmaceuticals.[1][2] Its halogenated structure imparts unique reactivity and electronic properties, making an understanding of its solid-state packing crucial for predicting and controlling the properties of its derivatives.[1] This technical guide provides an in-depth analysis of the predicted crystal structure of this compound. In the absence of a publicly available experimentally determined structure, we employ established computational methodologies to predict its crystalline arrangement. We delve into the influential role of intermolecular forces, particularly halogen bonding and π-π interactions, in dictating the supramolecular assembly. This guide also presents a comparative analysis with the known crystal structures of analogous dibromobenzene derivatives, offering a robust framework for comprehending the structure-property relationships in this important class of compounds.

Introduction: The Significance of this compound in Material and Medicinal Chemistry

This compound (C₆H₂Br₂F₂) is a versatile aromatic compound characterized by its unique halogenation pattern.[3] The presence of both bromine and fluorine substituents on the benzene ring creates a molecule with distinct electronic and steric properties, which are highly valuable in modern chemical synthesis.[2] The bromine atoms serve as reactive sites for cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the reactivity of the aromatic core and can enhance the metabolic stability and lipophilicity of derivative compounds.[2]

These characteristics have led to its use in a range of applications, including:

-

Organic Synthesis: As a fundamental building block for more complex organic molecules.[1]

-

Pharmaceuticals and Agrochemicals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1]

-

Material Science: In the development of polymers, coatings, and organic light-emitting diodes (OLEDs).[1]

The solid-state structure of a molecule is intrinsically linked to its bulk properties, such as solubility, melting point, and stability. For pharmaceutical compounds, different crystalline forms, or polymorphs, can have significant implications for bioavailability and efficacy.[4] Therefore, understanding the crystal structure of this compound is of paramount importance for researchers in drug development and materials science.

Methodological Approach: Predicting the Crystal Structure

Due to the absence of a publicly available experimental crystal structure for this compound, this guide utilizes computational methods for crystal structure prediction (CSP). CSP has emerged as a powerful tool to explore the potential crystalline arrangements of a molecule based on its chemical diagram.[5]

The Challenge of Crystal Structure Prediction

Predicting the crystal structure of an organic molecule from first principles is a significant computational challenge.[6] The process involves two main hurdles:

-

Searching for Possible Crystal Packings: This requires exploring a high-dimensional space of possible unit cell parameters and molecular orientations to find all energetically favorable arrangements.[6]

-

Ranking the Stability of Predicted Structures: The relative energies of different predicted polymorphs can be very small (fractions of a kJ/mol), necessitating highly accurate computational methods to correctly identify the most stable form.[6]

A Generalized Workflow for Crystal Structure Prediction

The following diagram illustrates a typical workflow for the in silico prediction of an organic crystal structure.

Sources

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. Entry API — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. rsc.org [rsc.org]

- 5. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1,4-Dibromo-2,5-difluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Profile

1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis.[1][2] Its unique structure, featuring bromine atoms amenable to cross-coupling reactions and electron-withdrawing fluorine atoms that modulate reactivity, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The successful and safe use of this powerful reagent hinges on a comprehensive understanding of its properties and a rigorous adherence to appropriate safety protocols.

This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity in the laboratory.

Table 1: Chemical Identifiers and Core Properties [5][6]

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 327-51-5 | [5][7] |

| Molecular Formula | C₆H₂Br₂F₂ | [5][7] |

| Molecular Weight | 271.88 g/mol | [5] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 60-62 °C (lit.) | [6] |

| Boiling Point | 96 °C / 20 mmHg (lit.) | [6] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand these hazards not just as warnings, but as directives that inform every aspect of the handling procedure.

Table 2: GHS Classification and Hazard Statements [5][6][7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Toxicological Insights:

The hazard statements indicate that this compound is an irritant.

-

Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation. This underscores the necessity of proper glove selection and immediate decontamination upon contact.[7]

-

Serious Eye Irritation (H319): The crystalline or powdered nature of the solid increases the risk of accidental eye exposure. Contact can cause significant, potentially damaging, irritation.[5][7] This mandates the use of chemical splash goggles at all times.

-

Respiratory Irritation (H335): As a fine powder or dust, the compound can be easily inhaled, irritating the nose, throat, and lungs.[6][7] All handling of the solid must be performed in a certified chemical fume hood to prevent inhalation.

Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][8]

Risk Assessment: A Proactive Workflow

A culture of safety begins before a single container is opened. A thorough risk assessment is not a bureaucratic hurdle; it is a critical scientific step that ensures the experiment's success and the researcher's safety.

Caption: Proactive Risk Assessment Workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished by layering controls, starting with the most effective.

-